Ethyl 3-(methylthio)propionate

Catalog No.
S600534
CAS No.
13327-56-5
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(methylthio)propionate

CAS Number

13327-56-5

Product Name

Ethyl 3-(methylthio)propionate

IUPAC Name

ethyl 3-methylsulfanylpropanoate

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3

InChI Key

YSNWHRKJEKWJNY-UHFFFAOYSA-N

SMILES

CCOC(=O)CCSC

Solubility

1 mL in 1 mL 95% alcohol (in ethanol)

Canonical SMILES

CCOC(=O)CCSC

Flavor and Fragrance Research:

  • Food Flavoring: Ethyl 3-(methylthio)propionate possesses a unique aroma profile described as fruity, pineapple-like, with a slight sulfurous undertone []. This characteristic makes it a valuable tool in flavor research, particularly for creating and enhancing the taste of various food products, such as bakery goods, desserts, and beverages [].

Biological Activity Research:

  • Antimicrobial activity: Limited studies have investigated the potential antimicrobial properties of ethyl 3-(methylthio)propionate. Some research suggests it may exhibit weak activity against certain bacterial and fungal strains [, ]. However, further investigation is necessary to confirm these findings and understand the mechanisms of action.

Chemical Synthesis Research:

  • Organic synthesis: Ethyl 3-(methylthio)propionate can serve as a starting material for the synthesis of other organic compounds. Its functional groups (ester and thioether) allow for various chemical transformations, making it a potentially useful intermediate in the production of more complex molecules [].

Ethyl 3-(methylthio)propionate is a carboxylic ester with the molecular formula C6H12O2SC_6H_{12}O_2S and a molecular weight of 148.22 g/mol. It is derived from the condensation of the carboxylic acid group of 3-(methylthio)propionic acid with ethanol. This compound is characterized by its distinctive sulfurous odor, which is typical of compounds containing methylthio groups. Ethyl 3-(methylthio)propionate is primarily used in flavoring and fragrance applications due to its unique sensory properties .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 3-(methylthio)propionic acid and ethanol.
  • Transesterification: This compound can react with alcohols to form different esters, which may have varied sensory properties.
  • Reduction: Reduction reactions can convert it into corresponding alcohols or thiols, depending on the reducing agent used.

These reactions illustrate the versatility of ethyl 3-(methylthio)propionate in organic synthesis and its potential for modification in various applications.

Ethyl 3-(methylthio)propionate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of 3-(methylthio)propionic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically occurs under reflux conditions to drive the equilibrium towards ester formation.
    3 Methylthio propionic acid+EthanolEthyl 3 methylthio propionate+Water\text{3 Methylthio propionic acid}+\text{Ethanol}\rightarrow \text{Ethyl 3 methylthio propionate}+\text{Water}
  • Transesterification: This method involves reacting an existing ester with ethanol, which can be useful for modifying existing ester compounds to create ethyl 3-(methylthio)propionate.

Ethyl 3-(methylthio)propionate has several notable applications:

  • Flavoring Agent: It is used in food products for its unique flavor profile, contributing a sulfurous note that enhances certain dishes and food items.
  • Fragrance Component: In perfumery, it serves as a valuable ingredient due to its distinctive scent characteristics.
  • Chemical Intermediate: It can act as a precursor in organic synthesis for more complex molecules, particularly those required in pharmaceuticals or agrochemicals .

Several compounds share structural similarities with ethyl 3-(methylthio)propionate. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
Methyl thioacetateC4H8O2SC_4H_8O_2SUsed as a flavoring agent; has a more pungent odor.
Propyl 3-(methylthio)propionateC7H14O2SC_7H_{14}O_2SSimilar structure but with a propyl group; broader applications in flavoring.
Ethyl methyl sulfideC3H8SC_3H_8SA simpler compound; known for its strong odor; used in chemical synthesis.

Uniqueness of Ethyl 3-(Methylthio)Propionate

Ethyl 3-(methylthio)propionate stands out due to its specific combination of a methylthio group and an ethyl ester functionality, which imparts unique sensory properties not found in simpler thiol or thioether compounds. Its applications in both food and fragrance industries highlight its versatility compared to other similar compounds .

Physical Description

colourless to pale yellow liquid with onion-like, fruity, sweet odou

XLogP3

1.1

Density

1.030-1.035

UNII

1AVT374NII

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 165 of 170 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

13327-56-5

Wikipedia

Ethyl 3-methylthiopropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 3-(methylthio)-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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